Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate
Description
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is an electron-rich aryl epoxide characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4-positions and a methyl ester group on the oxirane ring. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in [3+2] cycloaddition reactions to form tetrasubstituted tetrahydrofurans under Lewis acid catalysis . Its reactivity is attributed to the electron-donating methoxy groups, which enhance the electrophilicity of the oxirane ring, facilitating nucleophilic attack. Quantum-chemical calculations (AM1 method) indicate that its synthesis is endothermic with high activation energy, requiring optimized conditions (temperature, pressure, pH) for successful preparation .
Properties
CAS No. |
39829-15-7 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O5/c1-14-8-5-4-7(6-9(8)15-2)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3 |
InChI Key |
TVJWKSMUDASVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)OC)OC |
Origin of Product |
United States |
Biological Activity
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
This compound features an oxirane (epoxide) ring and a carboxylate functional group. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving membrane penetration and bioavailability. The molecular formula is , with a molecular weight of approximately 238.24 g/mol .
Synthesis
The synthesis of this compound typically involves a reaction between veratraldehyde and methyl chloroacetate in the presence of sodium methoxide. The general procedure includes:
- Preparation of Reagents : Sodium is dissolved in dry methanol to create sodium methoxide.
- Reaction : A solution of veratraldehyde and methyl chloroacetate is added dropwise to the sodium methoxide solution.
- Precipitation : The reaction mixture is poured into water and acetic acid to precipitate the product.
- Purification : The solid product is filtered, washed, and recrystallized from methanol .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving lung and colon cancer cells, derivatives showed IC50 values below 100 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound A | Lung | 85 | Higher |
| Compound B | Colon | 90 | Higher |
| This compound | Colon | <100 | Higher |
Enzyme Inhibition
Molecular docking studies have indicated that this compound can inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cell cycle regulation. The binding affinity of this compound was found to be significant, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the cytotoxic effects of several oxirane derivatives on colon cancer cells. Results indicated that this compound exhibited higher cytotoxicity than traditional agents like cisplatin.
- Enzyme Interaction Analysis : Molecular dynamics simulations revealed stable binding interactions between CDK1 and this compound, suggesting its potential role as an inhibitor in cancer therapy.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Reactivity in Cycloaddition Reactions
- Target Compound : Participates in formal [3+2] cycloadditions with alkenes under Lewis acid catalysis, yielding tetrasubstituted tetrahydrofurans. Reactivity is enhanced by electron-donating methoxy groups .
- 4-Methoxy and Phenyl Analogs : Reduced electron density (fewer methoxy groups) decreases cycloaddition efficiency. For example, methyl 3-phenyloxirane-2-carboxylate shows lower reactivity due to the absence of activating substituents .
- Steric Effects : The tert-butyl analog’s bulkiness may hinder reaction kinetics, while methyl groups in the 4-methylphenyl derivative introduce steric constraints .
Critical Analysis of Substituent Effects
- Electron-Donating Groups: Methoxy groups at the 3,4-positions maximize electron density, optimizing cycloaddition reactivity. Mono-methoxy or non-substituted analogs exhibit diminished reactivity .
- Steric Considerations : Bulky substituents (e.g., tert-butyl, methyl) reduce reaction rates but may improve selectivity in certain transformations .
- Thermodynamic Stability : Endothermic synthesis of the target compound implies higher energy input requirements compared to exothermic analogs like the tert-butyl derivative .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- The compound is synthesized via asymmetric epoxidation (e.g., Sharpless epoxidation) of methyl cinnamate derivatives or ring-opening reactions of epoxide precursors. Catalysts like Jacobsen’s Mn(III)-salen complexes are critical for enantioselectivity, with temperature (0–40°C) and solvent polarity (e.g., dichloromethane) optimizing yield and stereopurity .
- Quantum-chemical calculations (AM1 method) indicate the synthesis is endothermic with high activation energy, requiring precise control of pH and pressure to favor product formation .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positions, while mass spectrometry (MS) validates molecular weight (208.21 g/mol) and fragmentation patterns. HPLC with chiral columns resolves enantiomers (e.g., (2R,3S) vs. (2S,3R)), critical for pharmacological studies .
Q. How does the methoxyphenyl substituent influence reactivity in nucleophilic ring-opening reactions?
- The 3,4-dimethoxyphenyl group enhances electron density, directing nucleophilic attack to the less hindered oxirane carbon. For example, amine nucleophiles preferentially open the epoxide at the β-position, forming β-amino alcohols, as observed in analogous compounds .
Q. What are the current limitations in understanding this compound’s biological activity?
- Limited data exist on specific biological targets. However, the epoxide’s electrophilic nature suggests potential interactions with nucleophilic residues in enzymes or DNA, warranting in vitro assays (e.g., cytotoxicity screens, enzyme inhibition studies) .
Advanced Research Questions
Q. How can computational methods guide the optimization of enantioselective synthesis?
- Density Functional Theory (DFT) simulations predict transition-state geometries and activation barriers, aiding catalyst design. For instance, AM1 calculations reveal steric effects from the dimethoxyphenyl group that influence diastereomeric excess (up to 85% ee under optimized conditions) .
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?
- Discrepancies arise from varying catalyst loads (e.g., 5–20 mol%) or solvent systems. Systematic Design of Experiments (DoE) approaches, coupled with real-time monitoring (e.g., in situ FTIR), identify critical parameters. For example, polar aprotic solvents like THF improve epoxidation kinetics compared to toluene .
Q. How do structural modifications (e.g., substituent position) alter reactivity or bioactivity?
- Comparative studies with analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) show that electron-donating groups (e.g., -OCH₃) stabilize transition states in epoxide ring-opening, while electron-withdrawing groups (-F) increase electrophilicity. Bioactivity screens in cancer cell lines (IC₅₀ values: 20–50 μM) highlight substituent-dependent cytotoxicity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Accelerated stability studies (pH 7.4 buffer, 37°C) monitored via LC-MS reveal hydrolysis of the ester group as a primary degradation pathway. Half-life (t₁/₂) ranges from 8–24 hours, suggesting formulation strategies (e.g., liposomal encapsulation) to enhance bioavailability .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents .
- Reaction Optimization : Employ microfluidic reactors to control exothermic epoxidation steps and minimize side products .
- Biological Assays : Pair high-throughput screening with molecular docking to identify putative targets (e.g., cytochrome P450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
